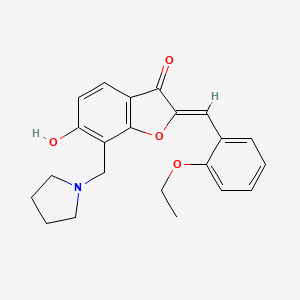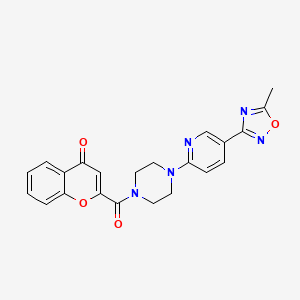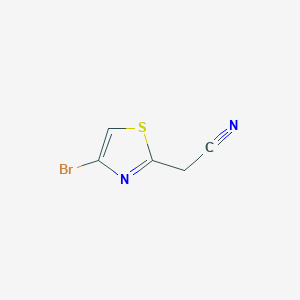![molecular formula C12H8Cl2N4OS2 B2998056 7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-77-1](/img/structure/B2998056.png)
7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazoles are a type of heterocyclic compound that have been the subject of considerable interest for designing new antitumor agents . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is established based on their spectral data, elemental analyses and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazoles involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Antimicrobial and Larvicidal Activities
Studies have shown that derivatives of the thiadiazolotriazinone family exhibit significant antimicrobial and larvicidal activities. Novel derivatives have been evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, demonstrating their potential as bioactive compounds. Additionally, these compounds have shown potency in mosquito larvicidal activity, suggesting their application in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Kumara et al., 2015).
Antifungal Activity
The synthesis of various thiadiazolotriazinone derivatives has revealed their fungicidal activity. This suggests their potential use in developing new antifungal agents, which could be particularly useful in agricultural applications to protect crops from fungal pathogens (El-Telbani et al., 2007).
Antiviral and Antibacterial Properties
Further research into thiadiazolotriazinone derivatives has uncovered their antiviral and antibacterial properties. Specific compounds within this chemical family have demonstrated activity against the tobacco mosaic virus, offering insights into potential antiviral drug development. Additionally, these compounds have shown efficacy against various bacterial strains, highlighting their potential as antibacterial agents (Chen et al., 2010).
Green Synthesis Approaches
Innovative green chemistry approaches have been employed in the synthesis of thiadiazolotriazinone derivatives, emphasizing the importance of environmental sustainability in chemical synthesis. These methods aim to reduce the use of hazardous solvents and promote the recycling of catalysts, aligning with the principles of green chemistry (Liu et al., 2013).
Structural and Molecular Studies
Crystal structure analysis and molecular studies of thiadiazolotriazinone derivatives provide deep insights into their chemical behavior and interactions. These studies are crucial for understanding the compounds' mechanisms of action and optimizing their bioactive properties for potential applications (Nanjunda-Swamy et al., 2005).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of therapeutic activities . They have been found to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it is likely that this compound affects pathways related to DNA synthesis and cell division.
Result of Action
Given that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells , it is likely that this compound has similar effects.
Action Environment
These compounds are known to have a wide range of therapeutic activities, including the ability to disrupt DNA replication processes
Future Directions
properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4OS2/c1-6-10(19)18-11(16-15-6)21-12(17-18)20-5-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYGPMWNUJTXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2997977.png)
![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)
![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2997980.png)




![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997995.png)